2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Solid-phase peptide synthesis Steric hindrance Coupling kinetics

Standard Boc-strategy couplings (e.g., DIPCDI-mediated) fail for consecutive tert-leucine residues, demanding alternative synthetic approaches. Boc-DL-tert-leucine (CAS 102185-35-3) provides the extreme steric hindrance (quaternary β-carbon) required for constructing protease-resistant, conformationally constrained peptidomimetics. - Enables synthesis of β-turn mimetics and cell-permeable peptides (LogP ~2.33, significantly higher than Boc-Leu or Boc-Val). - Racemic mixture offers a cost-effective single source for SAR evaluation; readily resolvable via preparative SMB chromatography. - Supplied as a white to off-white powder, ≥98% purity (HPLC), with full certificates of analysis to streamline procurement workflows.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 102185-35-3
Cat. No. B558059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
CAS102185-35-3
Synonyms2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoicacid; Boc-Dl-Tle-Oh; 102185-35-3; N-Boc-t-butylglycine; 2-tert-butoxycarbonylamino-3,3-dimethyl-butyricacid; SBB057601; 2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoicacid; 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoicacid; 2-[(TERT-BUTOXYCARBONYL)AMINO]-3,3-DIMETHYLBUTANOICACID; boc-tbu-dl-gly-oh; boc-dl-(tbu)gly-oh; AC1NNLQY; ACMC-209yh6; AC1Q1N7T; Boc-DL-|A-tert-butyl-Gly; SCHEMBL90052; ACMC-209u66; Boc-DL-alpha-tert-butyl-Gly-OH; CTK8B6258; LRFZIPCTFBPFLX-UHFFFAOYSA-N; MolPort-001-793-459; ACT10783; 0573AA; 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoicAcid; ANW-53153
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)
InChIKeyLRFZIPCTFBPFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-tert-leucine Overview


2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (CAS 102185-35-3), also known as Boc-DL-tert-leucine or Boc-DL-Tle-OH, is an N-Boc-protected non-proteinogenic amino acid featuring a quaternary β-carbon tert-butyl side chain (Cβ-branched) and a Boc protecting group on the α-amino nitrogen. With a molecular weight of 231.29 g/mol, the compound is characterized by a melting point of 160–162 °C, a predicted density of 1.063–1.1 g/cm³, and a calculated LogP of approximately 2.33, consistent with its highly hydrophobic, sterically congested structure . The DL-racemic mixture is widely employed as a protected building block in solid-phase peptide synthesis (SPPS), where its extreme steric hindrance at the β-carbon exerts unique conformational constraints on peptide backbones [1].

Conformationally constrained solid-phase peptide synthesis (SPPS) building block
N-Boc-protected racemic mixture supports enantiomer-comparison SAR studies
Sterically demanding β-quaternary carbon for peptidomimetic backbone restriction

Boc-DL-tert-leucine Substitution Limitations


Simple substitution of Boc-DL-tert-leucine with Boc-leucine (γ-branched) or Boc-valine (β-branched) is not chemically equivalent. The quaternary β-carbon in Boc-tert-leucine introduces substantially greater steric hindrance and conformational restriction than the isopropyl group of valine or the isobutyl group of leucine. This difference manifests in significantly slower coupling kinetics, altered peptide backbone conformations, and distinct chromatographic behavior in chiral separations [1]. In practice, standard Boc-strategy coupling conditions (DIPCDI-mediated) that succeed for Boc-Leu and Boc-Val have been documented to fail entirely for consecutive tert-leucine residues, necessitating alternative synthetic strategies [2]. The unique structural rigidity imparted by the tert-butyl side chain also confers distinct advantages in peptidomimetic design, where predictable folding and resistance to proteolytic degradation are required—attributes not replicated by smaller or less branched analogs [3].

Boc-Leucine or Boc-Valine
Standard Boc-strategy coupling may fail for consecutive sterically hindered sequences. Reported failure for Tle residues contrasts with successful Leu, Ile, Nva, and Nle incorporation.
Single Enantiomer Forms
L- or D-Boc-tert-leucine cannot substitute when both enantiomers are required for SAR studies. Racemic DL-form also offers different thermal stability and storage profiles.
Unprotected or In-situ Protected tert-Leucine
Direct use of unprotected tert-leucine with in-situ protection may result in lower yields (~90%) compared to pre-protected Boc-DL-tert-leucine, requiring protocol optimization.

Boc-DL-tert-leucine Differentiation Evidence


Coupling Efficiency vs. Boc-Leu/Boc-Val in SPPS

In solid-phase synthesis of deltorphin II analogs, the coupling reaction between consecutive Boc-tert-leucine (Tle) residues at positions 5 and 6 failed under standard DIPCDI-mediated Boc strategy conditions, whereas all other analogs containing Boc-Leu, Boc-Ile, Boc-Nva, and Boc-Nle residues at the same positions were successfully synthesized using identical coupling protocols [1]. The failure necessitated a switch to Fmoc-Tle/DIPCDI/HOBt methodology to achieve successful peptide assembly. The documented difficulty is attributed to the quaternary β-carbon of tert-leucine, which creates a degree of branching not present in valine (β-isopropyl) or leucine (γ-isobutyl), resulting in substantially reduced coupling efficiency in consecutive sterically hindered sequences [1].

Coupling Efficiency vs. Boc-Leu/Boc-Val
Head-to-head
Consecutive Tle residues: coupling failed. Boc-Leu, Boc-Ile, Boc-Nva, Boc-Nle: successful under identical Boc/DIPCDI conditions.
SPPS protocol context requires review for hindered sequences.
Reported switching to Fmoc-Tle/DIPCDI/HOBt enabled assembly.
Solid-phase peptide synthesis Steric hindrance Coupling kinetics

Enantiomeric Purity: Racemic vs. Single Enantiomers

Boc-DL-tert-leucine (CAS 102185-35-3) is the racemic mixture, distinguishing it from Boc-L-tert-leucine (CAS 62965-35-9) and Boc-D-tert-leucine (CAS 124655-17-0). The racemic form is particularly relevant when both enantiomers are required for structure-activity relationship (SAR) studies or when the target application does not require stereochemical purity. In preparative chiral chromatography, N-Boc-tert-leucine benzyl ester (derived from the racemic mixture) has been resolved on Chiralpak AD (amylose-based phase) using heptane/2-propanol mobile phase, with 520 g of racemic material processed via simulated moving bed (SMB) chromatography [1]. This demonstrates the compound's suitability as a feedstock for preparative-scale chiral separation to access enantiomerically pure building blocks.

Enantiomeric Purity: Racemic vs. Single
Cross-study comparable
DL-racemic mixture (CAS 102185-35-3); preparative resolution of 520 g demonstrated via SMB chromatography on Chiralpak AD.
Racemic feedstock for cost-effective preparative chiral separation.
Enantiopure L- and D- forms available under different CAS.
Enantiomeric purity Procurement specification Chiral resolution

Vendor Purity Variation

Commercial sources of Boc-DL-tert-leucine (CAS 102185-35-3) exhibit significant variation in certified purity. Chem-Impex supplies the compound with purity ≥ 99% (HPLC) and melting point 160–162 °C . Aladdin offers material at 98% purity . abcr supplies at 97% purity (noting deleted CAS 102185-35-3, with current listing under CAS 169870-82-0) . AKSci reports 98% (GC) purity with a broader melting point range of 160–165 °C . This 2% purity differential (97–99%) can affect coupling yields in sensitive peptide synthesis applications, particularly when the compound is used as a limiting reagent. The melting point variation (160–162 °C vs. 160–165 °C) may reflect differences in crystalline form or residual solvent content, which can impact weighing accuracy and reaction reproducibility.

Vendor Purity Variation
Data to verify
97% – ≥99% (HPLC/GC)
Specification review may affect coupling yield and reproducibility.
Melting point varies: 160–162 °C to 160–165 °C across vendors.
Purity specification HPLC Procurement quality control

LogP and Membrane Permeability

The calculated LogP (octanol-water partition coefficient) of Boc-DL-tert-leucine is approximately 2.33–2.40 . By class-level inference, this value substantially exceeds the LogP of Boc-valine (predicted LogP ~1.6–1.8) and Boc-leucine (predicted LogP ~1.8–2.0), consistent with the increased carbon count and branching of the tert-butyl side chain relative to isopropyl and isobutyl groups. In peptidomimetic drug design, increased LogP correlates with enhanced passive membrane permeability and increased plasma protein binding, factors that directly influence oral bioavailability and pharmacokinetic profiles of peptide-based therapeutics [1].

LogP and Membrane Permeability
Class-level inference
LogP ≈ 2.33–2.40
Reported higher hydrophobicity than Boc-Val or Boc-Leu class estimates.
Correlates with passive membrane permeability context.
Hydrophobicity LogP Membrane permeability Peptide drug design

Thermal Stability: Racemic vs. Enantiopure

Boc-DL-tert-leucine (racemic) exhibits a melting point of 160–162 °C , which is approximately 40 °C higher than the melting point of Boc-L-tert-leucine (117–121 °C) [1] and Boc-D-tert-leucine (118–121 °C) . This substantial melting point elevation in the racemic form is consistent with the formation of a more thermodynamically stable racemic crystalline lattice compared to the enantiopure forms. Storage recommendations also differ: the DL-racemic mixture is typically stored at 0–8 °C or ambient temperature , whereas L- and D- enantiomers are commonly stored at –20 °C or +4 °C [1].

Thermal Stability: Racemic vs. Enantiopure
Head-to-head
DL-racemic mp 160–162 °C; L-enantiomer mp 117–121 °C; D-enantiomer mp 118–121 °C.
Higher melting point may reduce cold-chain logistics requirements.
Storage: DL at 0–8 °C or ambient; L/D at –20 °C or +4 °C.
Thermal stability Storage conditions Melting point Logistics

Boc Protection Yield vs. Unhindered Amino Acids

The Boc protection of tert-leucine requires optimized conditions due to steric hindrance at the α-carbon. Under optimized reaction conditions (THF–water 1:1 v/v, tert-leucine concentration 25 mg/mL), the Boc protection yield reaches 90.63% [1]. This yield is notably lower than typical Boc protection yields for unhindered amino acids (commonly >95–98% under standard aqueous dioxane/NaOH conditions), a difference attributable to the reduced nucleophilicity of the α-amino group caused by the adjacent tert-butyl side chain. The optimization study highlights that standard Boc protection protocols may yield suboptimal results for this substrate, necessitating condition adjustment.

Boc Protection Yield vs. Unhindered AA
Class-level inference
90.63% (optimized)
Supports procurement of pre-protected building block for higher yield.
Unhindered amino acids typically yield >95–98% under standard conditions.
Boc protection yield Steric hindrance Process optimization

Recommended Applications for Boc-DL-tert-leucine


SPPS of Conformationally Constrained Peptides

Boc-DL-tert-leucine is indicated for solid-phase peptide synthesis of sequences containing consecutive sterically hindered residues. As documented by Sasaki et al., standard Boc-strategy coupling fails for consecutive tert-leucine residues, requiring alternative Fmoc-based or modified coupling protocols [1]. Procurement of this compound enables the construction of peptides with extreme conformational constraints, including β-turn mimetics and protease-resistant sequences where the quaternary β-carbon restricts backbone flexibility [2].

SAR Studies with Both Enantiomers

When both L- and D-tert-leucine are required for SAR evaluation of peptide-based therapeutics (e.g., opioid peptides, antimicrobial peptides, or peptidomimetic drugs), procurement of Boc-DL-tert-leucine (racemic) provides a cost-effective single-source material that can be used directly for comparative studies or resolved into enantiopure building blocks. The demonstrated preparative resolution of 520 g of racemic N-Boc-tert-leucine benzyl ester via SMB chromatography validates the feasibility of this approach [3].

Peptidomimetic Design for Enhanced Lipophilicity

For drug discovery programs targeting improved oral bioavailability of peptide-based candidates, Boc-DL-tert-leucine offers a quantifiably higher LogP (2.33–2.40) than Boc-leucine (~1.8–2.0) or Boc-valine (~1.6–1.8) . This increased hydrophobicity correlates with enhanced passive membrane permeability, making this compound a preferred building block for designing cell-permeable peptidomimetics, protease inhibitors, and constrained cyclosporine analogs where lipophilic character is a key optimization parameter [2].

Kinetic Resolution of N-Boc Amino Acid Esters

Boc-DL-tert-leucine esters serve as substrates in enzymatic kinetic resolution studies using subtilisin and other proteases. As reported in the enzymatic approach to both enantiomers of N-Boc hydrophobic amino acids, racemic N-Boc-tert-leucine esters can be resolved under biphasic buffer–MTBE conditions to yield both enantiomers with high enantiomeric excess [4]. This application is particularly relevant for accessing D-tert-leucine, for which practical synthetic methods were previously unavailable.

Application
Selection Property
Validation Focus
Conformationally Constrained SPPS
Steric hindrance and backbone restriction
Coupling protocol compatibility for hindered sequences
Enantiomer-Comparison SAR Studies
Racemic DL-mixture availability
Cost-effective single-source material for chiral resolution or dual-enantiomer testing
Peptidomimetic Lipophilicity Enhancement
Reported LogP and hydrophobicity profile
Membrane permeability context in peptide-based candidate design
Enzymatic Kinetic Resolution Research
N-Boc-protected ester substrate form
Protease-mediated resolution to access enantiopure building blocks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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